LogP Shift of +1.46 Units vs. Non-Fluorinated Analog – Enhanced Membrane Permeability
Replacement of the terminal methyl group with a trifluoromethyl group increases the computed octanol/water partition coefficient (LogP) from −0.408 (3-(methylamino)butanenitrile) [1] to +1.05038 (target compound) . This ΔLogP of +1.46 units shifts the compound from a hydrophilic to a moderately lipophilic regime, which is strongly correlated with improved passive membrane permeability and oral absorption potential.
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.05038 (Leyan, calculated) |
| Comparator Or Baseline | 3-(Methylamino)butanenitrile: LogP = −0.408 (Chembase, calculated) |
| Quantified Difference | ΔLogP = +1.458 (~1.46 log units) |
| Conditions | Computed LogP values from vendor databases; structures differ only by CF₃ vs. CH₃ terminal substitution |
Why This Matters
A LogP shift of >1 log unit is a decisive differentiator for compound selection in programs targeting intracellular or CNS targets where passive permeability is limiting.
- [1] Chembase. 3-(Methylamino)butanenitrile – Substance Detail (ID 270388). Molecular formula C₅H₁₀N₂; MW 98.15; LogP (hydrophobicity) = −0.408. View Source
